molecular formula C22H16BrFN4O3 B6568598 N-(4-bromophenyl)-2-{3-[(4-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[3,2-d]pyrimidin-1-yl}acetamide CAS No. 921870-73-7

N-(4-bromophenyl)-2-{3-[(4-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[3,2-d]pyrimidin-1-yl}acetamide

Número de catálogo: B6568598
Número CAS: 921870-73-7
Peso molecular: 483.3 g/mol
Clave InChI: GZSOCTKOQFOYDO-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

The compound N-(4-bromophenyl)-2-{3-[(4-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[3,2-d]pyrimidin-1-yl}acetamide features a pyrido[3,2-d]pyrimidine core substituted with a 4-fluorophenylmethyl group at position 3 and a 4-bromophenyl-acetamide moiety at position 1. The presence of electron-withdrawing groups (bromo, fluoro) and hydrogen-bonding motifs (dioxo, acetamide) suggests enhanced binding specificity and solubility compared to simpler analogs.

Propiedades

IUPAC Name

N-(4-bromophenyl)-2-[3-[(4-fluorophenyl)methyl]-2,4-dioxopyrido[3,2-d]pyrimidin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16BrFN4O3/c23-15-5-9-17(10-6-15)26-19(29)13-27-18-2-1-11-25-20(18)21(30)28(22(27)31)12-14-3-7-16(24)8-4-14/h1-11H,12-13H2,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZSOCTKOQFOYDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=O)N(C(=O)N2CC(=O)NC3=CC=C(C=C3)Br)CC4=CC=C(C=C4)F)N=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16BrFN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

483.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparación Con Compuestos Similares

Structural Analogues and Core Heterocycles

The pyrido[3,2-d]pyrimidine core distinguishes the target compound from other analogs with thieno-, pyrano-, or triazole-fused systems. Key comparisons include:

Table 1: Core Heterocycle Comparison
Compound Name Core Structure Key Substituents Molecular Weight (g/mol)
Target Compound Pyrido[3,2-d]pyrimidine 4-Bromophenyl, 4-fluorophenylmethyl, dioxo ~500 (estimated)
N-(4-bromophenyl)-2-[(3-ethyl-5,6-dimethyl-4-oxo-thieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide Thieno[2,3-d]pyrimidine Ethyl, dimethyl, sulfanyl 486.40
2-{[4-(4-Bromophenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-fluorophenyl)acetamide 1,2,4-Triazole Pyridin-3-yl, sulfanyl ~520 (estimated)
Pyrano[4,3-d]thieno[2,3-b]pyridine derivatives Pyrano-thieno-pyridine Variable alkyl/aryl groups 350–450

Key Observations :

  • Thieno-pyrimidines (e.g., ) often exhibit lower molecular weights due to sulfur-containing rings but may suffer from reduced solubility compared to the target compound’s dioxo-pyrido-pyrimidine core.
  • Pyrano-thieno-pyridines (e.g., ) are structurally distinct but share neurotropic activity, suggesting heterocycle flexibility in CNS-targeted drug design.

Substituent Effects on Activity

The 4-fluorophenylmethyl and 4-bromophenyl groups in the target compound are critical for steric and electronic interactions. Comparisons with related substituents:

Table 2: Substituent Impact
Compound Example Substituent Profile Biological Implications
Target Compound 4-Bromophenyl (electron-withdrawing), 4-fluorophenylmethyl (lipophilic) Enhanced target affinity; improved membrane permeability
2-[4-(4-Bromophenyl)-6-(2,4-dichlorophenyl)pyrimidin-2-ylamino]-N-phenyl-acetamide Dichlorophenyl, bromophenyl Broad-spectrum antimicrobial activity
N-(3-chloro-4-fluorophenyl)-2-{[4-ethyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide Chloro, fluorophenyl, pyridinyl Kinase inhibition potential

Key Observations :

  • Halogenated aryl groups (bromo, chloro, fluoro) are common in analogs for their electron-withdrawing effects, which stabilize π-π stacking in enzyme active sites .

Functional Group Contributions

The acetamide and dioxo groups in the target compound are pivotal for hydrogen bonding and solubility:

Table 3: Functional Group Roles
Functional Group Role in Target Compound Analog Comparison
Acetamide (-NHCO-) Hydrogen bond donor/acceptor; solubility Replaced by sulfanyl (-S-) in , reducing polarity
Dioxo (-C=O) Enhances binding to serine/threonine kinases Absent in thieno-pyrimidines , limiting kinase affinity

Key Observations :

  • Sulfanyl groups in analogs (e.g., ) improve metabolic resistance but reduce solubility.
  • Dioxo groups in the target compound may mimic ATP’s phosphate groups, making it a candidate for kinase inhibition .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.